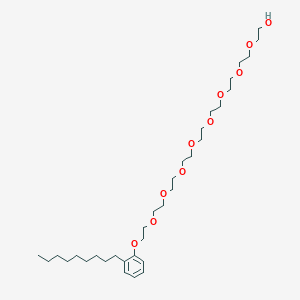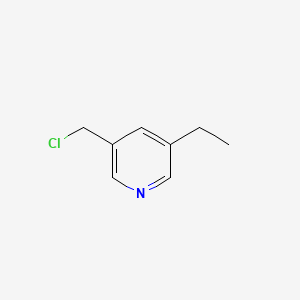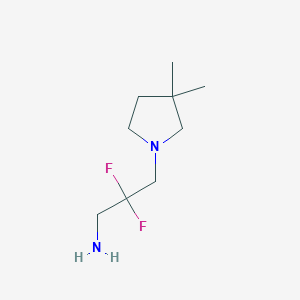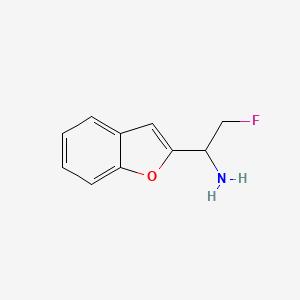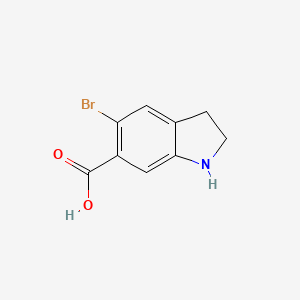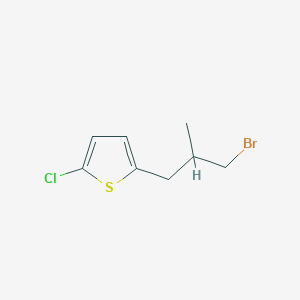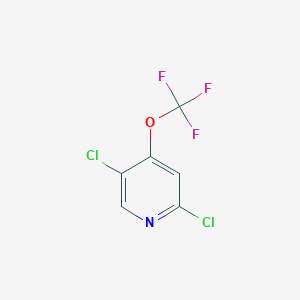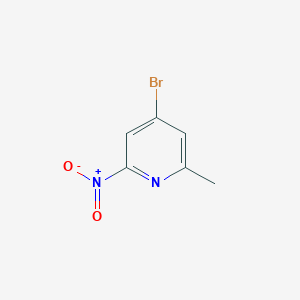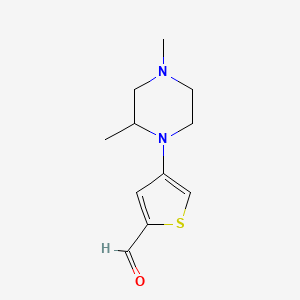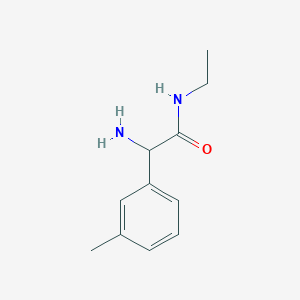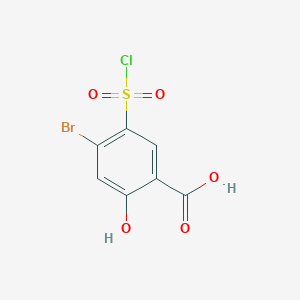
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-hydroxybenzoic acid, followed by chlorosulfonation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced to remove the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with other molecules, making it useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid
- 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid
- 4-Bromo-5-(chlorosulfonyl)-2-nitrobenzoic acid
Uniqueness
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This differentiates it from similar compounds that may have different substituents, such as methyl, fluorine, or nitro groups, which can alter their chemical behavior and applications.
Propriétés
Numéro CAS |
1221724-70-4 |
|---|---|
Formule moléculaire |
C7H4BrClO5S |
Poids moléculaire |
315.53 g/mol |
Nom IUPAC |
4-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |
Clé InChI |
LBRWPXCVGDICPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




